molecular formula C13H13BrO2 B8610777 1-Bromo-2-(methoxymethoxymethyl)naphthalene

1-Bromo-2-(methoxymethoxymethyl)naphthalene

Cat. No. B8610777
M. Wt: 281.14 g/mol
InChI Key: YIHFZZAUSZFESU-UHFFFAOYSA-N
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Patent
US08106031B2

Procedure details

This compound was made from 1-bromonaphthaldehyde in the same manner as compound 5b: 1H NMR (300 MHz, CDCl3) δ (ppm) 3.42 (s, 3H), 4.75 (s, 2H), 4.81 (s, 2H), 7.5-7.7 (m, 3H), 7.99 (d, J=7.7 Hz, 2H), 8.22 (d, J=7.7 Hz, 1H).
Name
1-bromonaphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(C=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH2:3]1.BrC1C=CC(F)=CC=1[CH2:22][O:23][CH2:24][O:25][CH3:26]>>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[CH2:22][O:23][CH2:24][O:25][CH3:26]

Inputs

Step One
Name
1-bromonaphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1(CC=CC2=CC=CC=C12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC2=CC=CC=C12)COCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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